1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid
Overview
Description
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of an iodine atom at the 6th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid typically involves the iodination of a quinoline derivative. One common method is the reaction of 6-iodoquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced carbonyl groups.
Scientific Research Applications
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: Explored for its potential use in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The iodine atom and carbonyl group play crucial roles in binding to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA replication and protein synthesis, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar structure with a bromine atom instead of iodine.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4th position instead of a carboxylic acid group.
1,2-Dihydro-1-hydroxy-2-oxo-3-quinolinecarboxylic acid: Similar structure with a hydroxyl group at the 1st position.
Uniqueness
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of the iodine atom and the quinoline scaffold makes it a valuable compound for developing new therapeutic agents and studying biological processes .
Biological Activity
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid (CAS No. 758689-46-2) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This compound features a unique molecular structure that includes iodine and a carboxylic acid group, which may contribute to its biological efficacy.
- Molecular Formula : C10H6INO3
- Molecular Weight : 315.06 g/mol
- IUPAC Name : this compound
The presence of the iodine atom and the carboxylic acid functionality suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.
Antiviral Activity
Research indicates that compounds within the quinoline family, including this compound, exhibit significant antiviral properties. A study on related compounds showed promising results against HIV-1 replication. For instance, compounds designed from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold demonstrated inhibition of HIV integrase activity with IC50 values ranging from 16 to 40 µM . This highlights the potential for similar activity in this compound.
Antibacterial Activity
Quinoline derivatives are also recognized for their antibacterial properties. The antibacterial activity of synthesized compounds based on the quinoline structure has been evaluated using Minimum Inhibitory Concentration (MIC) assays. Although specific data on this compound is limited, studies suggest that modifications to the quinoline structure can enhance antibacterial potency .
The mechanism by which quinoline derivatives exert their biological effects often involves interaction with key enzymes or receptors in viral and bacterial pathogens. For instance, the ability of quinolines to inhibit viral integrase suggests they may disrupt critical steps in viral replication . The structural characteristics of this compound may enable it to bind effectively to these molecular targets.
Comparative Analysis of Quinoline Derivatives
Compound Name | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anti-HIV | 1.5 | |
Compound B | Antibacterial | <100 | |
1,2-Dihydro-6-Iodo | Potential Anti-HIV & Antibacterial | TBD | This Study |
Case Study: HIV Replication Inhibition
In a study examining various quinoline derivatives, it was found that modifications to the core structure significantly influenced their ability to inhibit HIV replication. The introduction of halogen groups was noted to enhance activity against viral integrase . While specific studies on this compound are still needed, its structural similarities suggest it may exhibit comparable effects.
Future Directions
Further research is necessary to elucidate the specific biological activities of this compound. Potential studies could include:
- In vitro assays to determine IC50 values against various strains of bacteria and viruses.
- Mechanistic studies focusing on how this compound interacts with target enzymes.
- Structure–activity relationship (SAR) analyses to identify modifications that enhance biological activity.
Properties
IUPAC Name |
6-iodo-2-oxo-1H-quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXUPMJCOAHSSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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